molecular formula C₈H₈BrNO₂ B1140054 2-Bromo-2'-hydroxyacetophenone Oxime CAS No. 887353-75-5

2-Bromo-2'-hydroxyacetophenone Oxime

Cat. No. B1140054
CAS RN: 887353-75-5
M. Wt: 230.06
InChI Key:
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Description

2-Bromo-2'-hydroxyacetophenone Oxime is a chemical compound likely of interest due to its potential utility in organic synthesis and analytical chemistry. Although direct studies on this compound are scarce, analogous substances such as bromoacetophenones and hydroxyacetophenone oximes have been extensively studied, providing a foundation to infer the properties and reactivities of this compound.

Synthesis Analysis

The synthesis of similar brominated acetophenone derivatives typically involves bromination reactions of acetophenone precursors. For instance, the synthesis of α-Bromo-4-hydroxyacetophenone can be achieved by α-bromization of 4-hydroxyacetophenone using sulfuric acid as a catalyst, suggesting that a similar method could be adapted for the synthesis of this compound by incorporating an oximation step with hydroxylamine (Han Qing-rong & Tang Rong-ping, 2006).

Molecular Structure Analysis

Molecular structure and dynamics can often be studied through spectroscopic methods such as NMR. Investigations into related compounds, like various hydroxyacetophenone derivatives, have utilized NMR spectroscopy to elucidate their molecular dynamics and hydrogen bonding interactions (I. Mamedov et al., 2012). These techniques can similarly be applied to this compound to understand its molecular structure.

Chemical Reactions and Properties

Bromoacetophenone derivatives are known for participating in various chemical reactions, including halogenation and nucleophilic substitution, due to the presence of the reactive bromo group and oxime moiety. For example, bromoacetophenone has been used as an affinity reagent in enzymatic studies, indicating its reactive nature (D. Abriola, Alexander D. MacKerell, & R. Pietruszko, 1990). These properties suggest that this compound could undergo similar reactions, offering potential utility in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of a compound like this compound, including melting point, boiling point, and solubility, can be inferred from its structural analogs. Studies on related bromoacetophenones provide data on their physical constants, which could help predict those of this compound (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical behavior of this compound can be anticipated based on the reactivity of its functional groups. The bromo group makes it a candidate for further functionalization through nucleophilic substitution reactions, while the oxime group could engage in various chemical transformations, such as Beckmann rearrangement or reduction. Insights into the reactivity of oxime-containing compounds and bromoacetophenones highlight the versatile chemical properties that this compound might exhibit (J. Gorrod & M. Christou, 1986).

Scientific Research Applications

Antioxidant Activities and Oxidative Stress

Studies on various compounds have shown significant interest in their antioxidant properties and mechanisms of mitigating oxidative stress. Compounds with structures similar to 2-Bromo-2'-hydroxyacetophenone Oxime might exhibit antioxidant activities, protecting cells from oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress (Kładna et al., 2014; Blokhina, Virolainen, & Fagerstedt, 2003).

Reactive Oxygen Species (ROS) and Cellular Damage

Research has delved into how ROS contribute to cellular damage and the role of antioxidants in preventing such damage. The efficacy of various compounds in scavenging ROS and preventing cellular damage could offer insights into the potential protective roles of this compound in similar contexts (Devine, Perreault, & Luderer, 2012).

Enzymatic Remediation and Redox Mediators

The application of redox mediators in conjunction with enzymes for the remediation of pollutants highlights a potential area of research for this compound. Its role as a redox mediator in enhancing the efficiency of pollutant degradation could be an area of interest (Husain & Husain, 2007).

Neurotoxicity and Environmental Contaminants

The study of brominated flame retardants and their metabolites has raised concerns about neurotoxicity and developmental impacts. The properties of this compound, particularly if it shares similar brominated structures, might warrant investigation in this context, especially concerning its metabolism and potential bioactive metabolites (Dingemans, van den Berg, & Westerink, 2011).

Safety and Hazards

2-Bromo-2’-hydroxyacetophenone Oxime can cause severe skin burns and eye damage. It is also harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The Beckmann rearrangement of ketoximes into amides is a common reaction used in organic chemistry and has been widely studied for many years . One of the most important industrial applications of this reaction is the transformation of cyclohexanone and cyclododecanone oximes into ε-caprolactam and ω-laurolactam, respectively, which are raw materials in the fabrication of fibers (nylon) . Another potential industrial application of the Beckmann rearrangement reaction is the synthesis of paracetamol (N-acetyl-p-aminophenol) .

properties

IUPAC Name

2-[(Z)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIQUWWEABFDEC-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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